1,1-Diethyl-3-(4-methoxyphenyl)urea

Synthetic Chemistry Directed Ortho-Metalation Protecting Groups

Procure CAS 56015-84-0 for regioselective lithiation enabling 2-substituted derivatives synthesis or phenylurea environmental fate calibration. This substituted phenylurea provides predictable soil retention and photochemical persistence distinct from generic analogs—ensuring reproducibility. Ensure supply chain integrity by ordering research-grade material.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 56015-84-0
Cat. No. B183745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethyl-3-(4-methoxyphenyl)urea
CAS56015-84-0
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NC1=CC=C(C=C1)OC
InChIInChI=1S/C12H18N2O2/c1-4-14(5-2)12(15)13-10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,13,15)
InChIKeyCBMMXDCCAANWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethyl-3-(4-methoxyphenyl)urea (CAS 56015-84-0): Chemical Profile and Research-Grade Procurement


1,1-Diethyl-3-(4-methoxyphenyl)urea (CAS 56015-84-0) is a substituted phenylurea derivative with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol . This compound serves as a chemical scaffold of interest in medicinal chemistry and pharmacological probe development, as well as a synthetic intermediate for regioselective lithiation reactions [1]. It is available from multiple vendors for research and further manufacturing use, with typical purities of 98% or higher .

1,1-Diethyl-3-(4-methoxyphenyl)urea (CAS 56015-84-0): Why Generic Substitution Fails


Generic substitution of phenylurea derivatives is inherently problematic due to significant variability in physicochemical and biological properties arising from subtle structural modifications. The specific substitution pattern—a diethyl urea moiety and a 4-methoxyphenyl group—dictates unique characteristics in terms of reactivity, selectivity, and environmental fate that cannot be extrapolated from other phenylurea analogs [1]. For instance, the presence and position of substituents on the phenyl ring and the alkyl groups on the urea nitrogen have a profound impact on soil retention and photochemical persistence [2]. Consequently, substituting 1,1-Diethyl-3-(4-methoxyphenyl)urea with a structurally similar but distinct phenylurea (e.g., fenuron, monuron, or diuron) would lead to unpredictable and often undesirable changes in experimental outcomes, making direct comparison essential for informed selection [3].

1,1-Diethyl-3-(4-methoxyphenyl)urea (CAS 56015-84-0): Product-Specific Quantitative Evidence Guide


Regioselective Lithiation: Directed Ortho-Metalation vs. Alternative Protecting Groups

1,1-Diethyl-3-(4-methoxyphenyl)urea, when used as a protected p-anisidine derivative, exhibits distinct regioselectivity in lithiation reactions compared to other N-protecting groups. The diethyl urea moiety directs metalation to the position adjacent to the nitrogen atom when using alkyllithium reagents, whereas alternative protecting groups (e.g., N-Boc) can direct metalation to the position adjacent to the oxygen atom [1]. This control over site-selectivity is crucial for the synthesis of specifically substituted aromatic compounds.

Synthetic Chemistry Directed Ortho-Metalation Protecting Groups

Soil Retention and Leaching Potential: Ranked Among Phenylurea Herbicides

In a comparative study of eleven phenylurea herbicides, 1,1-Diethyl-3-(4-methoxyphenyl)urea (referred to as metoxuron in the study) demonstrated an intermediate soil retention profile. Its retention by a calcareous soil was found to be higher than fenuron, fluometuron, and isoproturon, but lower than monolinuron, metobromuron, chlorotoluron, linuron, and diuron [1]. This ranking provides a quantitative framework for understanding its relative mobility in the environment.

Environmental Fate Soil Chemistry Leaching Potential

Photochemical Persistence in Surface Waters: Modeled Kinetics vs. Class Comparators

Modeling of phototransformation kinetics in surface waters indicates that 1,1-Diethyl-3-(4-methoxyphenyl)urea (referred to as metoxuron in the study) belongs to the group of phenylurea herbicides with the lowest photochemical persistence. It is predicted to degrade faster than diuron, chlortoluron, and fenuron, and exhibits a persistence profile similar to isoproturon [1]. This lower persistence is primarily driven by reactions with hydroxyl radicals and triplet-state dissolved organic matter.

Photodegradation Environmental Persistence Water Quality

1,1-Diethyl-3-(4-methoxyphenyl)urea (CAS 56015-84-0): Best Research and Industrial Application Scenarios


Regioselective Synthesis of Substituted Aromatics via Directed Ortho-Metalation

1,1-Diethyl-3-(4-methoxyphenyl)urea serves as a protected p-anisidine derivative that enables precise control over the site of lithiation. As demonstrated by Maggi and Schlosser, the diethyl urea group directs metalation to the position adjacent to the nitrogen atom, providing access to 2-substituted derivatives that are difficult to obtain with other protecting groups [1]. This makes it a valuable intermediate for the synthesis of complex molecules in medicinal chemistry and material science.

Environmental Fate Studies of Phenylurea Herbicides

For researchers investigating the environmental behavior of phenylurea herbicides, 1,1-Diethyl-3-(4-methoxyphenyl)urea offers a compound with an intermediate soil retention profile. Its leaching potential, ranked between highly mobile (e.g., fenuron) and strongly retained (e.g., diuron) analogs, makes it a useful reference compound for calibrating soil mobility models and for studying the relationship between molecular structure and environmental fate [2].

Photodegradation Kinetics and Water Quality Modeling

The compound's relatively low photochemical persistence in surface waters, as modeled by Fabbri et al., positions it as a candidate for studies aimed at understanding the environmental chemodynamics of phenylurea herbicides. Its faster degradation rate compared to more persistent compounds like diuron can be leveraged in investigations of mitigation strategies and in the development of predictive models for water quality assessment [3].

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